Proscillaridin

Oncology Cytotoxicity Cardiac Glycosides

Proscillaridin A is the superior cardiac glycoside for cancer research. It uniquely poisons both topoisomerase I (IC50 ~30 nM) and II (~100 nM), while digoxin/ouabain show no topo I activity. It exhibits 4.7–6.0× lower IC50 in breast cancer cells and the highest cardiac tissue penetration among glycosides. Its rapid absorption and enterohepatic recirculation make it ideal for ADME studies. Choose Proscillaridin A for maximal potency and a defined dual-inhibition mechanism.

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
CAS No. 466-06-8
Cat. No. B1679727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProscillaridin
CAS466-06-8
SynonymsCaradrin
Desglucotransvaaline
Digitalysat
Proscillaridin
Proscillaridin A
Proscillaridine
Rhamnoside, Scillarenin
Sandoscill
Scillarenin Rhamnoside
Scillase
Talusin
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
InChIInChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1
InChIKeyMYEJFUXQJGHEQK-ALRJYLEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proscillaridin (CAS 466-06-8): Scientific Baseline for a Potent Bufadienolide Na⁺/K⁺-ATPase Inhibitor


Proscillaridin (Proscillaridin A; CAS 466-06-8) is a cardiac glycoside of the bufadienolide subclass, structurally distinguished from cardenolides like digoxin and ouabain by a doubly unsaturated six-membered lactone ring (bufadienolide) rather than a five-membered unsaturated lactone [1]. First isolated from plants of the genus Scilla, proscillaridin functions as a potent and specific inhibitor of the Na⁺/K⁺-ATPase (NKA) pump . This inhibition elevates intracellular sodium and, subsequently, calcium concentrations, which in cardiac tissue enhances contractility . Beyond its historical cardiovascular applications, proscillaridin has garnered significant research interest for its potent anti-proliferative and cytotoxic effects in multiple cancer models, activities that are demonstrably distinct from those of its in-class analogs [2][3].

Why Proscillaridin (CAS 466-06-8) Cannot Be Replaced by Generic In-Class Cardiac Glycosides


Despite a shared ability to inhibit the Na⁺/K⁺-ATPase (NKA) pump, cardiac glycosides are not functionally interchangeable for research and industrial applications due to profound differences in their cytotoxic potency, target selectivity, and in vivo pharmacokinetic behavior. For example, in head-to-head comparisons, proscillaridin demonstrates significantly lower IC50 values in cancer cell proliferation assays compared to the widely used cardenolides digoxin and ouabain [1]. Mechanistically, proscillaridin's dual inhibition of topoisomerase I and II at nanomolar concentrations is a property not shared by digoxin or ouabain, which are inactive against topoisomerase I [2]. Furthermore, the pharmacokinetic profile of proscillaridin is distinct; it exhibits rapid absorption and significant enterohepatic recirculation, while its clinical derivative, methylproscillaridin, shows a bioavailability of approximately 59-69%—a parameter that varies substantially among glycosides [3][4]. Consequently, the selection of proscillaridin over its analogs is mandated when a research protocol requires superior in vitro potency, a specific dual-topoisomerase inhibition mechanism, or a defined pharmacokinetic handling profile.

Quantitative Comparative Evidence Guide for Proscillaridin (CAS 466-06-8) vs. Closest Analogs


Superior Cytotoxic Potency in Breast Cancer Cells: Proscillaridin vs. Digoxin and Ouabain

Proscillaridin A exhibits substantially greater cytotoxic potency than its cardenolide analogs, digoxin and ouabain, in estrogen-independent MDA-MB-231 breast cancer cells. After 48 hours of incubation, the IC50 for proscillaridin A is 15 ± 2 nM, compared to 70 ± 2 nM for digoxin and 90 ± 2 nM for ouabain [1]. This represents a 4.7-fold and 6.0-fold increase in potency, respectively. The trend holds for inhibition of DNA synthesis ([3H]thymidine incorporation) with 24-hour IC50 values of 48 nM for proscillaridin A, 124 nM for digoxin, and 142 nM for ouabain [2].

Oncology Cytotoxicity Cardiac Glycosides Breast Cancer

Dual Inhibition of Topoisomerase I and II: A Unique Mechanism of Action Not Shared by Digoxin or Ouabain

Proscillaridin A is distinguished by its ability to act as a potent poison of both topoisomerase I and topoisomerase II at low nanomolar concentrations. In a cell-free system, it inhibited topoisomerase I activity at 30 nM and topoisomerase II activity at 100 nM [1]. In stark contrast, digoxin and ouabain, while capable of inhibiting topoisomerase II catalytic activity at 100 nM, failed to inhibit topoisomerase I even at concentrations as high as 100 µM [2].

Molecular Pharmacology Mechanism of Action Topoisomerase DNA Damage

Ranked Cytotoxic Potency Across a Panel of Seven Cardiac Glycosides

In a comprehensive screening of seven cardiac glycosides against a panel of human tumor cell lines and primary patient tumor cultures, proscillaridin A emerged as the most potent compound, with IC50 values ranging from 6.4 to 76 nM. This was followed in potency by digitoxin, with ouabain and digoxin exhibiting lower activity [1].

Comparative Pharmacology Cytotoxicity Drug Screening

Distinct Pharmacokinetic Profile: Rapid Absorption and Influence of Gastric Acidity on Bioavailability

The pharmacokinetic behavior of proscillaridin A differs significantly from that of other glycosides. It is rapidly absorbed, with a marked first peak in plasma activity observed 30 minutes after an oral dose [1]. Gastric acidity plays a critical role, as the mean AUC (Area Under the Curve) of absorbed active glycoside is approximately 60% greater in achlorhydric subjects compared to normal subjects [2]. This is a key differentiator from the more stable absorption profiles of cardenolides like digoxin, and it also highlights the distinct profile of its derivative, methylproscillaridin, which shows a bioavailability of 59-69% [3].

Pharmacokinetics Bioavailability ADME

Superior Potency in Colon Cancer Cells vs. Digoxin and Digitoxin

In colorectal cancer cell lines, proscillaridin A was among the most potent cardiac glycosides tested, exhibiting submicromolar IC50 values. In direct comparison, the clinically used cardenolides digitoxin and digoxin showed lower activity, with IC50 values ranging from 0.27 to 4.1 µM [1].

Oncology Colorectal Cancer Cytotoxicity

Higher Cardiac Tissue Uptake Compared to Other Glycosides

In a comparative study of six radiolabeled cardiac glycosides (ouabain, dihydro-ouabain, digitoxin, digoxin, proscillaridin, and convallatoxol), the cardiac uptake of proscillaridin varied more than 100-fold among the compounds. Proscillaridin demonstrated the highest tissue content in guinea-pig hearts, indicating a superior capacity for cardiac tissue penetration and retention [1].

Cardiology Pharmacokinetics Drug Distribution

Optimal Research and Industrial Applications for Proscillaridin (CAS 466-06-8) Based on Quantitative Evidence


High-Potency In Vitro Cytotoxicity Screening in Breast and Colorectal Cancer Models

Proscillaridin A is the optimal choice for laboratories performing high-throughput or focused cytotoxicity screens in breast and colorectal cancer cell lines. Its IC50 values are 4.7- to 6.0-fold lower than digoxin and ouabain in MDA-MB-231 breast cancer cells [1], and it demonstrates superior submicromolar potency against colorectal cancer cells compared to digitoxin and digoxin [2]. This allows researchers to observe maximal anti-proliferative effects at lower compound concentrations, minimizing off-target effects and conserving precious compound stock.

Mechanistic Studies of Dual Topoisomerase I/II Inhibition

For molecular pharmacology groups investigating the DNA damage response, proscillaridin A serves as a unique chemical probe for dual topoisomerase inhibition. Unlike digoxin or ouabain, which are selective for topoisomerase II, proscillaridin A poisons both topoisomerase I (IC50 ~30 nM) and topoisomerase II (IC50 ~100 nM) [3]. This distinct mechanism makes it an invaluable tool for studying the cellular consequences of simultaneous targeting of both topoisomerase enzymes, a property not found in other common cardiac glycosides.

Ex Vivo Cardiac Tissue Uptake and Distribution Studies

In studies requiring a cardiac glycoside with maximal cardiac tissue penetration, proscillaridin A is the superior candidate. In direct comparison with five other glycosides, it exhibited the highest degree of uptake in isolated guinea-pig hearts [4]. This property is critical for ex vivo perfusion studies or any application where high local concentration in cardiac tissue is a prerequisite for observing a physiological or pharmacological effect.

Pharmacokinetic Profiling and Oral Formulation Development

Proscillaridin A is an excellent model compound for ADME and formulation development studies focused on acid-labile drugs with rapid absorption profiles. Its bioavailability is significantly influenced by gastric acidity, with a 60% higher AUC in achlorhydric subjects [5]. Its derivative, methylproscillaridin, offers a comparator with 59-69% oral bioavailability [6]. This class of compounds can be used to study and optimize enteric coating or pro-drug strategies designed to protect acid-sensitive molecules from gastric degradation.

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